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Cat. No.: B1294510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of N-(3-oxobutan-2-yl)acetamide, a

small molecule with the chemical formula C6H11NO2. While this specific compound is not

extensively documented in peer-reviewed literature under this name, its structure corresponds

to the well-defined chemical entity N-(1-methyl-2-oxopropyl)acetamide, also known as 3-

acetamido-2-butanone. This document elucidates its chemical and physical properties,

provides a detailed experimental protocol for its synthesis, and discusses methods for its

analysis. Furthermore, this guide explores the potential biological activities of this compound by

examining structurally related β-keto amides and N-acyl-α-amino ketones, which have shown

promise as antimicrobial and proteasome-inhibiting agents. All quantitative data are presented

in structured tables, and key processes are visualized through diagrams to facilitate

understanding and further research.

Introduction and Identification
N-(3-oxobutan-2-yl)acetamide is a systematic name for an organic compound that contains

both an acetamide and a ketone functional group. The chemical formula is C6H11NO2. The

most common synonym for this compound is N-(1-methyl-2-oxopropyl)acetamide, and it is also

referred to as 3-acetamido-2-butanone.

PubChem Compound ID: 97923[1] CAS Number: 6628-81-5[1]
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The structure of this molecule, characterized by a β-keto amide moiety, suggests its potential

for interesting chemical reactivity and biological activity. This guide aims to consolidate the

available information and provide a foundational resource for researchers working with this and

related compounds.

Physicochemical Properties
The physicochemical properties of N-(1-methyl-2-oxopropyl)acetamide have been

computationally predicted and are summarized in the table below. These properties are

essential for understanding the compound's behavior in various experimental settings.

Property Value Source

Molecular Weight 129.16 g/mol PubChem[1]

Molecular Formula C6H11NO2 PubChem[1]

XLogP3 -0.3 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
2 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 129.078978594 Da PubChem[1]

Topological Polar Surface Area 46.2 Å² PubChem[1]

Heavy Atom Count 9 PubChem[1]

Complexity 131 PubChem[1]

Synthesis and Analysis
Experimental Protocol for Synthesis
A detailed method for the synthesis of 3-acetamido-2-butanone has been reported in Organic

Syntheses. The procedure involves the reaction of alanine with acetic anhydride in the

presence of pyridine.[2]
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Materials:

Alanine (vacuum-dried): 35.1 g (0.39 mole)

Pyridine (C.P. grade): 156.6 g (159 ml, 1.98 moles)

Acetic anhydride (95% minimum assay): 239.9 g (224 ml, 2.35 moles)

Procedure:

A mixture of pyridine, acetic anhydride, and vacuum-dried alanine is prepared in a suitable

reaction vessel equipped with a stirrer.

The mixture is heated with stirring on a steam bath. The heating is continued for 6 hours

after the alanine has completely dissolved.

After the reaction is complete, the excess pyridine and acetic anhydride, along with the

acetic acid byproduct, are removed under reduced pressure.

The resulting residue is distilled through a 15-cm column packed with glass helices. The

crude product is collected at a boiling point of 110–125°C at 3 mm Hg.

Redistillation of the crude product yields 41–45 g (81–88% yield) of pure 3-acetamido-2-

butanone with a boiling point of 102–106°C at 2 mm Hg. The refractive index should be

nD25 1.4558–1.4561.[2]

Note: For efficient product recovery, heating the distillation column may be necessary.[2]
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Synthesis workflow for N-(3-oxobutan-2-yl)acetamide.

Analytical Techniques
The characterization of N-(3-oxobutan-2-yl)acetamide and related compounds typically

involves a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for

confirming the molecular structure. The ¹H NMR spectrum would show characteristic peaks

for the methyl groups of the acetyl and acetamido moieties, as well as the methine proton.

The ¹³C NMR would show signals for the two carbonyl carbons (ketone and amide), in

addition to the aliphatic carbons.[1]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and

fragmentation pattern of the compound. Gas chromatography-mass spectrometry (GC-MS)

is a common technique for the analysis of volatile compounds like this one.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. Characteristic absorption bands for the N-H bond, the amide C=O, and the

ketone C=O would be expected.[1]
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Potential Biological Activities
While there is a lack of specific biological data for N-(3-oxobutan-2-yl)acetamide, the

structural motifs present in the molecule, namely the β-keto amide functionality, are found in

compounds with known biological activities.

Antimicrobial Activity
β-Keto amides have been investigated for their antimicrobial properties. A study on a series of

chiral β-keto amides demonstrated their efficacy against both Gram-positive and Gram-

negative bacteria, as well as fungi. The minimum inhibitory concentrations (MIC) for some of

these compounds are presented in the table below.

Compound
S. aureus
(MIC,
µg/mL)

B. subtilis
(MIC,
µg/mL)

E. coli (MIC,
µg/mL)

C. albicans
(MIC,
µg/mL)

Source

3d 125 125 >500 >500 [3]

3i >500 >500 125 >500 [3]

3c 250 250 250 250 [3]

3e 250 250 250 250 [3]

3f 250 250 250 250 [3]

3g 250 250 250 250 [3]

These data suggest that compounds with a β-keto amide scaffold can exhibit significant

antimicrobial activity, making N-(3-oxobutan-2-yl)acetamide a candidate for further

investigation in this area.

Proteasome Inhibition
Peptide α-ketoamides are a class of potent and reversible inhibitors of the proteasome, a key

cellular machinery for protein degradation. The α-ketoamide functional group acts as a

"warhead" that interacts with the catalytic threonine residue in the active sites of the

proteasome.[4] Inhibition of the proteasome is a validated therapeutic strategy in oncology.
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A series of pseudodipeptides and pseudotripeptides bearing a C-terminal α-ketoamide moiety

have been synthesized and evaluated as proteasome inhibitors. One such compound, a 1-

naphthyl derivative, exhibited potent and selective inhibition of the β5 subunit of the 20S

proteasome with an IC50 value in the nanomolar range.[4]

Compound β5 IC50 (nM) β1 IC50 (µM) β2 IC50 (µM) Source

13c (1-naphthyl

derivative)
7 60 >100 [4]

Given that N-(3-oxobutan-2-yl)acetamide contains an α-ketoamide-like structure within a

small molecule, it could potentially interact with the proteasome, although likely with lower

affinity than larger peptide-based inhibitors.
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Hypothetical inhibition of the Ubiquitin-Proteasome Pathway.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1294510?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294510?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
N-(3-oxobutan-2-yl)acetamide, also known as N-(1-methyl-2-oxopropyl)acetamide, is a

readily synthesizable small molecule containing a β-keto amide moiety. While specific biological

data for this compound are scarce, its structural features suggest potential for antimicrobial and

proteasome-inhibiting activities. The experimental protocols and analytical methods described

in this guide provide a solid foundation for researchers to further investigate the chemical and

biological properties of this and related compounds. The presented data on analogous

structures should encourage the exploration of N-(3-oxobutan-2-yl)acetamide in drug

discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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